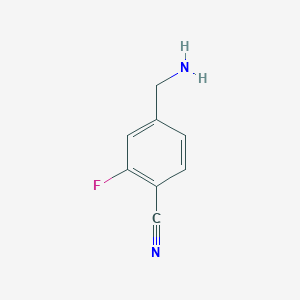

4-(Aminomethyl)-2-fluorobenzonitrile

描述

Overview of 4-(Aminomethyl)-2-fluorobenzonitrile as a Chemical Entity

This compound is a substituted aromatic nitrile. The presence of the nitrile (-CN), aminomethyl (-CH2NH2), and fluoro (-F) functional groups on the benzene (B151609) ring confers a unique combination of reactivity and physicochemical properties. This compound serves as a critical intermediate in multi-step organic syntheses. chemimpex.com Its stability and specific reactivity profile make it a valuable component for constructing elaborate molecular frameworks. chemimpex.com

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 368426-73-7 |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| Appearance | Orange or light yellow crystalline powder |

| Purity | ≥ 95% |

| Data sourced from multiple chemical suppliers and databases. chemimpex.comscbt.com |

Significance of the Fluorine Atom in the Chemical Structure of this compound for Bioactivity and Efficacy

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's properties. nih.govnih.govacs.org The fluorine atom in this compound plays a crucial role in modulating the molecule's bioactivity and efficacy when it is used as a scaffold for larger, biologically active compounds. nih.govconsensus.appmdpi.com

Key effects of the fluorine atom include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. consensus.appmdpi.com This can prevent the breakdown of a drug by metabolic enzymes in the body, thereby prolonging its therapeutic effect. mdpi.com

Increased Lipophilicity : Fluorine can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. chemimpex.commdpi.com

Enhanced Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the binding affinity and potency of a drug. nih.govconsensus.appmdpi.com

Modulation of pKa : The presence of a fluorine atom can alter the acidity (pKa) of nearby functional groups, which can influence a molecule's solubility, absorption, and interaction with biological targets. nih.govacs.orgmdpi.com

Conformational Control : Fluorine substitution can influence the preferred three-dimensional shape (conformation) of a molecule, which is critical for precise binding to a biological receptor. nih.govacs.orgconsensus.app

Current Research Landscape and Emerging Trends for this compound

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system (CNS). chemimpex.commyskinrecipes.com Its structure is valuable for creating novel fluorinated analogs in drug discovery programs aimed at neurological disorders. myskinrecipes.com

Current research applications include:

Pharmaceutical Development : It is a crucial building block in the synthesis of various bioactive molecules, especially in the development of drugs for neurological conditions. chemimpex.commyskinrecipes.com For example, it is used in preparing selective 5-HT1F agonists, which are being investigated for the treatment of migraine. myskinrecipes.com

Agrochemicals : The compound finds use in the formulation of pesticides and herbicides, where the fluorinated structure can contribute to enhanced efficacy. chemimpex.com

Materials Science : Researchers are exploring its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties. chemimpex.com

Biochemical Research : It is employed in biochemical assays to probe enzyme interactions and study cellular processes. chemimpex.com There is also interest in its potential use as a fluorescent probe for imaging biological systems. chemimpex.com

The trend in its application points towards the development of highly targeted therapies, where the precise molecular architecture afforded by this building block is essential. chemimpex.com

Historical Context of Aminomethyl- and Fluorobenzonitrile-containing Compounds in Synthesis

The development of synthetic methodologies for organofluorine compounds has been a significant area of chemical research for over a century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. nih.gov The introduction of fluorine into aromatic rings, such as in benzonitrile (B105546), has historically been challenging. Early methods often required harsh reaction conditions.

The development of modern fluorination techniques and catalysts has made the synthesis of compounds like fluorobenzonitriles more practical and efficient. google.comgoogle.com For instance, halogen exchange reactions, where a chlorine atom on a benzonitrile is replaced by a fluorine atom using an alkali metal fluoride, have been refined over time with improved catalysts and solvents. google.comgoogle.com

Similarly, the synthesis of aminomethyl-substituted aromatics has evolved. The nitrile group of benzonitriles can be reduced to an aminomethyl group, and various methods have been developed to perform this transformation selectively. nih.gov The combination of these synthetic advancements has enabled the reliable production of complex building blocks like this compound, making them readily available for use in drug discovery and other advanced applications. nih.govenamine.net

Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREAXVRKRXUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619816 | |

| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368426-73-7 | |

| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminomethyl-2-fluoro-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminomethyl 2 Fluorobenzonitrile

Established Synthetic Routes to 4-(Aminomethyl)-2-fluorobenzonitrile

Several well-established synthetic pathways have been developed for the preparation of this compound, often starting from readily available precursors. These routes typically involve the introduction of the aminomethyl group or the construction of the benzonitrile (B105546) core through reliable chemical transformations.

One common strategy begins with 2-fluoro-4-methylbenzonitrile . This approach involves the radical bromination of the methyl group to form 4-(bromomethyl)-2-fluorobenzonitrile, followed by a nucleophilic substitution with an amine source. A prominent example of this is the Gabriel synthesis , where potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate to introduce the amino group, followed by hydrazinolysis to release the primary amine. This method is advantageous for avoiding the over-alkylation that can occur with direct amination using ammonia.

Another established route utilizes reductive amination starting from 2-fluoro-4-formylbenzonitrile . In this process, the aldehyde is condensed with an amine source, such as ammonia or a protected amine, to form an imine intermediate, which is then reduced to the corresponding aminomethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation.

A third key pathway involves the reduction of a nitrile precursor . For instance, catalytic hydrogenation of a suitable dinitrile or a protected aminonitrile can yield the desired product. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of one nitrile group while preserving the other.

| Starting Material | Key Transformations | Reagents and Conditions |

| 2-Fluoro-4-methylbenzonitrile | Radical Bromination, Gabriel Synthesis | 1. N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) 2. Potassium phthalimide 3. Hydrazine |

| 2-Fluoro-4-formylbenzonitrile | Reductive Amination | 1. Ammonia or protected amine 2. Reducing agent (e.g., NaBH₄, H₂/Catalyst) |

| Dinitrile or Protected Aminonitrile Precursor | Selective Nitrile Reduction | Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalyst) |

Novel Approaches in the Synthesis of this compound and its Analogues

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its analogues. These novel approaches often employ modern synthetic techniques to overcome the limitations of traditional methods.

Flow chemistry has emerged as a promising technology for the synthesis of pharmaceutical intermediates. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scale-up. For the synthesis of aminobenzonitriles, flow processes can facilitate hazardous reactions, such as nitrations or reactions involving toxic reagents, in a more contained and controlled manner.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, can be used to introduce the amino group with high stereoselectivity, which is particularly relevant for the synthesis of chiral analogues. While the parent compound is achiral, biocatalytic methods can be instrumental in preparing enantiomerically pure derivatives for structure-activity relationship studies.

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound. Various catalytic systems are employed to facilitate key bond-forming and functional group transformation steps.

In routes involving the reduction of a nitrile group, heterogeneous catalysts based on palladium, platinum, or nickel are commonly used for catalytic hydrogenation. The choice of catalyst, support, and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, careful selection of the catalyst can prevent the reduction of the aromatic ring.

For synthetic routes starting from aryl halides, such as 4-bromo-2-fluorobenzonitrile, palladium-catalyzed cross-coupling reactions are instrumental. For example, a Buchwald-Hartwig amination could be employed to introduce an amino group, which is then followed by a reduction step.

Recent advancements in catalysis have also explored the use of more sustainable and earth-abundant metal catalysts as alternatives to precious metals.

| Reaction Type | Catalyst | Key Advantages |

| Nitrile Hydrogenation | Pd/C, PtO₂, Raney Ni | High efficiency, well-established |

| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands | Good functional group tolerance, mild reaction conditions |

Green Chemistry Principles in the Production of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. nih.gov The synthesis of this compound is no exception, with efforts being made to develop more sustainable processes.

Key green chemistry principles applicable to its synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of ionic liquids or supercritical fluids as reaction media is being explored.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Investigating the use of bio-based starting materials.

By implementing these principles, the production of this compound can be made more environmentally friendly and economically viable.

Chiral Synthesis Applications of this compound Intermediates

While this compound itself is an achiral molecule, the synthesis of its chiral analogues and derivatives is of significant interest in medicinal chemistry. The introduction of chirality can have a profound impact on the biological activity and pharmacokinetic properties of a drug molecule.

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure compounds. This can be achieved through various methods, including:

The use of chiral catalysts: Asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst can introduce a stereocenter with high enantioselectivity.

The use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed.

Biocatalysis: As mentioned earlier, enzymes can be used to perform highly stereoselective transformations.

The development of efficient chiral syntheses for analogues of this compound is an active area of research, driven by the demand for new and more effective chiral drugs.

Scale-Up Considerations and Industrial Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial-scale production process presents several challenges. For the industrial synthesis of this compound, the following factors are of critical importance:

Safety: The process must be safe to operate on a large scale, with potential hazards identified and mitigated.

Robustness and Reproducibility: The synthesis must be reliable and consistently produce the product in high yield and purity.

Process Optimization: Reaction conditions, such as temperature, pressure, and catalyst loading, need to be optimized for large-scale production.

Purification: Efficient and scalable purification methods are required to obtain the final product with the desired purity.

Waste Management: A plan for the safe and environmentally responsible disposal of waste generated during the process is essential.

Continuous manufacturing processes, such as flow chemistry, are increasingly being considered for the industrial production of pharmaceutical intermediates like this compound due to their potential advantages in terms of safety, efficiency, and scalability.

Chemical Reactivity and Derivatization of 4 Aminomethyl 2 Fluorobenzonitrile

Reactions of the Aminomethyl Moiety in 4-(Aminomethyl)-2-fluorobenzonitrile

The primary amine of the aminomethyl group is a key site for nucleophilic reactions. It readily participates in common transformations such as acylation, alkylation, and condensation reactions.

N-Acylation: The aminomethyl group can be easily acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing diverse functional groups.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to secondary and tertiary amines. These reactions are crucial for modifying the steric and electronic properties of the molecule.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines, which can be further reduced to amines. smolecule.com

Delepine Reaction: Primary amines can be synthesized via the Delepine reaction, which involves the alkylation of hexamethylenetetramine followed by acidic hydrolysis. organic-chemistry.org

A summary of typical reactions involving the aminomethyl group is presented below:

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acid chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes, Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines |

| Condensation | Carbonyl compounds | Imines |

Reactions Involving the Fluorobenzonitrile Core of this compound

The fluorobenzonitrile core possesses two reactive sites: the fluorine atom and the nitrile group. The fluorine atom, positioned ortho to the nitrile, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group facilitates the displacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents at the 2-position.

Nitrile Group Transformations: The cyano group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for instance with lithium aluminum hydride, yields a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems like tetrazoles. researchgate.net

Cross-Coupling Reactions Utilizing this compound

The aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the fluorine atom is not a typical leaving group for these reactions, the corresponding aryl halide (e.g., bromo or iodo derivative) can be used.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide. For instance, the bromo-analogue of this compound can be coupled with various boronic acids to introduce new aryl or alkyl groups. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This allows for the synthesis of N-aryl derivatives.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing access to aryl alkynes. Microwave-assisted conditions have been shown to be effective for such couplings with related aryl bromides. mdpi.com

The table below summarizes some key cross-coupling reactions:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

Functionalization Strategies for this compound

The bifunctional nature of this compound allows for selective functionalization strategies. Protecting group chemistry is often employed to mask one reactive site while the other is being modified.

Orthogonal Protection: The aminomethyl group can be protected with common amine protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This allows for reactions to be carried out selectively on the fluorobenzonitrile core, such as SNAr or modification of the nitrile group. Subsequent deprotection reveals the free amine for further derivatization.

Sequential Reactions: A common strategy involves first reacting the more nucleophilic aminomethyl group, for example, through acylation. The resulting amide can then undergo further transformations at the aromatic ring. This sequential approach allows for the construction of complex molecules in a controlled manner.

Synthesis of Advanced Building Blocks from this compound

This compound serves as a key intermediate for the synthesis of more complex and valuable chemical entities, often referred to as advanced building blocks. lifechemicals.comfrontierspecialtychemicals.com These building blocks are instrumental in drug discovery and materials science. abcr.com

For example, it is used in the preparation of selective 5-HT1F agonists for the treatment of migraine. myskinrecipes.com The fluorinated aromatic ring and the aminomethyl group can enhance binding affinity and metabolic stability in drug candidates. myskinrecipes.com Its structure allows for the creation of novel fluorinated analogs in drug discovery programs targeting neurological disorders. myskinrecipes.com The synthesis of quinazoline (B50416) derivatives, a scaffold with significant biological properties, can be achieved through reactions involving related aminobenzonitriles. mdpi.com

Derivatives of this compound and Their Synthetic Pathways

A wide array of derivatives can be synthesized from this compound, leveraging the reactivity of both the aminomethyl and fluorobenzonitrile moieties.

N-Substituted Derivatives: As discussed in section 3.1, a vast number of amides, and secondary and tertiary amines can be prepared. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry.

Derivatives from Fluorine Displacement: Nucleophilic substitution of the fluorine atom leads to a variety of 2-substituted derivatives. For instance, reaction with anilines can yield N-phenyl-4-(aminomethyl)benzonitrile derivatives.

Heterocyclic Derivatives: The nitrile group is a versatile handle for the synthesis of nitrogen-containing heterocycles. For example, reaction with sodium azide (B81097) can produce tetrazole derivatives. researchgate.net The aminomethyl group can also be a key component in the formation of heterocyclic rings, such as in the synthesis of certain benzodiazepines. wum.edu.pl

Applications of 4 Aminomethyl 2 Fluorobenzonitrile in Medicinal Chemistry

4-(Aminomethyl)-2-fluorobenzonitrile as a Pharmaceutical Intermediate

This compound is a valued intermediate in the synthesis of bioactive molecules due to its distinct structural features. google.com The aminomethyl group provides a nucleophilic handle that is readily functionalized, allowing for the construction of larger, more complex drug candidates. The nitrile group, a versatile functional group, can participate in various chemical transformations or act as a key interacting moiety within a drug's target binding site. Furthermore, the fluorine atom ortho to the nitrile group significantly influences the molecule's electronic properties and conformation, which can be leveraged to enhance pharmacological profiles.

A key application of this intermediate is in the synthesis of mandelic acid derivatives, as outlined in patent EP1567498B1. While the primary therapeutic areas explored in this patent are respiratory and inflammatory disorders, the chemical transformations involving this compound highlight its utility in building complex molecular scaffolds that can be adapted for a variety of therapeutic targets.

Development of Drugs Targeting Neurological Disorders Incorporating this compound

The development of drugs for neurological disorders is a challenging endeavor, often requiring molecules that can cross the blood-brain barrier and exhibit high selectivity for their intended neural targets. This compound is utilized as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. google.com The physicochemical properties imparted by the fluoro- and aminomethyl groups can be advantageous in designing central nervous system (CNS) active agents.

While specific clinical candidates for neurological disorders that are directly derived from this compound are not extensively detailed in publicly available literature, its role as a building block for CNS-active scaffolds is recognized. The structural motifs accessible from this intermediate are relevant to the design of molecules that modulate neurotransmitter receptors or key enzymes implicated in neurodegenerative diseases.

Role in Targeted Therapies, Particularly in Oncology, Utilizing this compound Scaffolds

In the realm of oncology, targeted therapies are at the forefront of modern cancer treatment. These therapies aim to specifically inhibit the activity of proteins that are critical for cancer cell growth and survival. This compound is a valuable intermediate for the development of targeted therapies. google.com Its structural features are well-suited for the synthesis of kinase inhibitors, a major class of targeted cancer drugs.

Drug Design Principles Enhanced by the Fluoro- and Aminomethyl Moieties of this compound

The fluoro- and aminomethyl groups of this compound are not merely synthetic handles; they are key contributors to the drug-like properties of the resulting molecules. The strategic incorporation of fluorine and an aminomethyl group offers several advantages in drug design:

| Feature | Contribution to Drug Design |

| Fluorine Atom | - Enhanced Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. google.com - Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life. - Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can influence a drug's absorption and distribution. - Conformational Control: The fluorine atom can influence the preferred conformation of a molecule, which can lead to a better fit with its biological target. |

| Aminomethyl Group | - Site for Derivatization: The primary amine of the aminomethyl group is a versatile functional group that allows for the attachment of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of a lead compound. - Hydrogen Bonding: The amine can act as a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. - Salt Formation: The basic nature of the amine allows for the formation of salts, which can improve the solubility and bioavailability of a drug. |

Applications of 4 Aminomethyl 2 Fluorobenzonitrile Beyond Pharmaceuticals

Utilization in Agrochemical Formulations

The structural attributes of 4-(Aminomethyl)-2-fluorobenzonitrile, particularly the presence of a fluorinated aromatic ring and a reactive aminomethyl group, make it a valuable intermediate in the development of advanced agrochemical products. chemimpex.com Its incorporation into pesticide and herbicide formulations is aimed at improving their efficacy and, consequently, crop yields. chemimpex.com

Enhancement of Pesticide Efficacy via this compound Derivatives

Derivatives synthesized from this compound are utilized to create more potent and targeted pesticides. The fluorine atom in the benzonitrile (B105546) ring can increase the lipophilicity of the final pesticide molecule, which may enhance its ability to penetrate the waxy outer layers of insects and other pests. chemimpex.com Furthermore, the aminomethyl group provides a reactive site for attaching other functional groups, allowing for the synthesis of a diverse range of active ingredients with tailored properties. This molecular tailoring can lead to pesticides with improved binding to their biological targets, resulting in higher efficacy at lower application rates.

Table 1: Potential Contributions of this compound to Pesticide Formulations

| Feature | Contribution to Pesticide Efficacy |

| Fluorinated Aromatic Ring | May increase lipophilicity, potentially improving pest penetration. |

| Aminomethyl Group | Provides a reactive handle for synthesizing diverse active ingredients. |

| Structural Versatility | Allows for the creation of derivatives with optimized biological activity. |

Impact on Herbicide Formulations and Crop Yield Improvement

In herbicide development, this compound serves as a precursor to active ingredients designed for selective weed control. chemimpex.com The strategic incorporation of this fluorinated building block can influence the herbicide's mode of action and its selectivity towards target weed species while minimizing damage to the desired crops. By facilitating the development of more effective herbicides, derivatives of this compound can contribute to reduced weed competition for essential resources such as water, nutrients, and sunlight, thereby supporting healthier crop growth and potentially leading to improved crop yields. chemimpex.com

Exploration in Material Science Research

The unique chemical properties of this compound also lend themselves to applications in material science, where it is explored for the development of advanced polymers and coatings with enhanced characteristics. chemimpex.com

Development of Advanced Polymers with this compound

In polymer chemistry, this compound can be used as a monomer or a modifying agent to synthesize high-performance polymers. The presence of the amino group allows it to be incorporated into polymer chains, such as polyamides and polyimides, through condensation polymerization. The fluorinated benzonitrile moiety can impart desirable properties to the resulting polymers, including improved thermal stability, chemical resistance, and specific dielectric properties. These advanced polymers may find applications in industries requiring materials that can withstand harsh environments, such as in electronics and aerospace.

Table 2: Potential Properties of Polymers Incorporating this compound

| Polymer Property | Potential Enhancement |

| Thermal Stability | Increased resistance to heat degradation. |

| Chemical Resistance | Improved durability in the presence of corrosive chemicals. |

| Dielectric Properties | Potential for lower dielectric constant, beneficial for electronics. |

| Mechanical Strength | May contribute to the overall robustness of the polymer matrix. |

Applications in Coatings for Enhanced Durability and Resistance

The compound is also investigated for its use in the formulation of protective coatings. chemimpex.com By incorporating this compound derivatives into coating resins, it is possible to enhance their durability and resistance to environmental factors. The fluorine content can contribute to a lower surface energy of the coating, which can result in improved hydrophobicity (water repellency) and oleophobicity (oil repellency). This can lead to coatings that are easier to clean and more resistant to staining and degradation from exposure to moisture and chemicals. Such coatings are valuable for protecting surfaces in demanding industrial, automotive, and architectural applications.

Role in Specialty Chemical Production

Beyond its direct application in formulated products, this compound is a key intermediate in the synthesis of a variety of specialty chemicals. chemimpex.com Its bifunctional nature, with both an amine and a nitrile group, allows it to participate in a wide range of chemical reactions, making it a versatile building block for creating more complex molecules. chemimpex.com These specialty chemicals may be used in diverse fields, including electronics, as precursors for dyes and pigments, and in the synthesis of other fine chemicals. The stability and reactivity of this compound make it a reliable choice for chemists developing innovative chemical solutions across multiple industries. chemimpex.com

Biochemical Research Applications of this compound

A thorough search of scientific databases for direct biochemical applications of this compound has yielded no specific results. The compound is not documented as a probe, inhibitor, or modulator in biochemical studies.

Computational and Theoretical Studies of 4 Aminomethyl 2 Fluorobenzonitrile

Quantum Chemical Calculations for 4-(Aminomethyl)-2-fluorobenzonitrile Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. mdpi.com These methods provide insights into optimized molecular geometry, electronic properties, and reactivity descriptors.

For a molecule such as this compound, DFT calculations can determine key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com

Another valuable tool is the calculation of the Molecular Electrostatic Potential (ESP) surface. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are critical for understanding non-covalent interactions and predicting sites for potential electrophilic or nucleophilic attack. mdpi.commdpi.com For instance, in related molecules, the negative electrostatic potential is often concentrated around heteroatoms like nitrogen and oxygen, indicating their role as potential hydrogen bond acceptors. mdpi.com

Table 1: Illustrative Data from Quantum Chemical Calculations on Aromatic Nitriles This table presents typical data obtained from quantum chemical calculations on compounds structurally related to this compound to illustrate the type of information generated.

| Calculated Parameter | Typical Value/Information Obtained | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.0 to 5.0 Debye | Measures the overall polarity of the molecule. |

| ESP Minimum (e.g., on Nitrile Nitrogen) | -30 to -45 kcal/mol | Identifies likely sites for electrophilic attack or hydrogen bonding. mdpi.com |

Molecular Docking and Dynamics Simulations for this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. nih.gov

Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govunar.ac.id The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on a force field. For a compound like this compound, docking studies could be used to identify potential biological targets by screening it against various protein structures. The results, typically given as a docking score or binding energy (e.g., in kcal/mol), help prioritize compounds for further experimental testing. mdpi.comalliedacademies.org Key interactions identified through docking often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-receptor complex over time. rsc.org Starting with the best-docked pose, an MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. nih.gov These simulations, often run for nanoseconds, provide detailed information about the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that contribute to binding affinity. nih.govnih.gov Analysis of MD trajectories can reveal important conformational changes and the role of water molecules in the binding site. rsc.org

Table 2: Typical Protocol for Molecular Docking and Dynamics Simulation This table outlines a general workflow used in computational studies to investigate ligand-protein interactions.

| Step | Description | Software/Tools Commonly Used |

|---|---|---|

| 1. Receptor Preparation | Retrieving the 3D structure of the target protein (e.g., from the Protein Data Bank), adding hydrogen atoms, and assigning charges. | Schrödinger Maestro, AutoDock Tools nih.gov |

| 2. Ligand Preparation | Generating the 3D structure of the ligand, minimizing its energy, and assigning proper atom types and charges. | CORINA, HyperChem, AmberTools nih.gov |

| 3. Molecular Docking | Docking the prepared ligand into the active site of the receptor to predict binding poses and affinities. | AutoDock Vina, Glide, GOLD nih.govmdpi.comnih.gov |

| 4. MD Simulation Setup | Placing the best-docked complex in a simulation box with a solvent (e.g., water), adding ions to neutralize the system, and applying a force field. | GROMACS, Desmond, AMBER nih.govnih.gov |

| 5. Simulation Run | Performing energy minimization, equilibration (NVT and NPT ensembles), and a final production run for a specific duration (e.g., 100 ns). nih.gov | High-performance computing clusters |

| 6. Trajectory Analysis | Analyzing the simulation output to assess the stability (RMSD), flexibility (RMSF), and key interactions over time. | MDAnalysis, VMD youtube.com |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. mans.edu.eg For derivatives of this compound, SAR studies would explore how changes to different parts of the molecule—the fluorobenzonitrile ring, the aminomethyl linker, and the amino group—affect its potency and selectivity towards a specific biological target.

For instance, studies on N-benzyl-2-fluorobenzamide derivatives, which are structurally similar, have identified them as dual-target inhibitors of EGFR and HDAC3. nih.gov In this series, the 2-fluorobenzamide (B1203369) moiety was found to be crucial for chelating with a Zn²⁺ ion in the active site of HDAC3. nih.gov SAR analyses revealed that substitutions on the benzyl (B1604629) group significantly impacted the inhibitory activity against EGFR. This highlights the importance of the fluorinated aromatic ring in mediating biological interactions.

Similarly, SAR studies on other molecules containing fluorophenyl groups have shown that the position and nature of substituents are critical. frontiersin.org Key insights from such studies include:

Aromatic Ring Substitutions: Adding or moving electron-withdrawing or electron-donating groups on the fluorobenzonitrile ring can alter the molecule's electronic properties and its interactions with target residues.

Linker Modification: Changing the length or flexibility of the aminomethyl linker could affect the optimal positioning of the molecule within a binding pocket.

Amino Group Substitution: Replacing the primary amine with secondary or tertiary amines, or incorporating it into a heterocyclic ring, would significantly change the compound's polarity, basicity, and hydrogen-bonding capacity, thereby influencing its biological activity. drugdesign.org

Table 3: General SAR Insights from Structurally Related Compounds This table summarizes common SAR findings for aromatic compounds in drug discovery, which would be applicable to derivatives of this compound.

| Structural Moiety | Modification | Potential Effect on Activity | Reference Context |

|---|---|---|---|

| Fluorobenzonitrile Ring | Varying substituent position (ortho, meta, para) | Can significantly alter binding affinity and selectivity. | General principle in kinase inhibitors mdpi.com |

| Fluorine Atom | Replacement with H, Cl, or CH₃ | Modulates metabolic stability and binding interactions (e.g., H-bonds, polar interactions). | Common strategy in medicinal chemistry frontiersin.org |

| Aminomethyl Linker | Elongation or rigidification | Affects the ability to span distances between binding pockets. | SAR of linked inhibitors mdpi.com |

| Terminal Amino Group | Substitution with larger alkyl or aryl groups | Can explore additional hydrophobic pockets and introduce new interactions. | Probing hydrophobic pockets drugdesign.org |

In Silico Prediction of Biological Activities for this compound Analogues

In silico prediction tools are widely used in the early stages of drug discovery to estimate the biological activities and pharmacokinetic properties of novel compounds before their synthesis. researchgate.net These computational models are trained on large datasets of known active molecules.

For classes of compounds like substituted aminonitriles, in silico models can predict the probability of activity against various pharmacological targets. A study on several aminonitriles using Molinspiration software predicted that these molecules showed moderate potential to act as G protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and kinase inhibitors. mdpi.com Specifically, 100% of the tested aminonitriles were predicted to have bioactivity as GPCR ligands, while 87.5% showed potential as enzyme inhibitors and 75% as kinase inhibitors. mdpi.com Such predictions suggest that this compound and its analogues could also be explored for these activities.

In addition to activity prediction, in silico tools are crucial for evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. mdpi.com These predictions help to identify compounds with drug-like properties. For example, models can predict human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Compounds with predicted poor absorption or high potential for drug-drug interactions (by inhibiting CYP enzymes) can be deprioritized early in the discovery process. mdpi.comajol.info

Table 4: Predicted Biological Activities and ADME Properties for Aminonitrile Analogues This table is based on findings for various aminonitriles and related compounds, illustrating the scope of in silico predictions.

| Prediction Type | Predicted Property/Activity | Relevance | Reference Study Context |

|---|---|---|---|

| Biological Activity | GPCR Ligand | Potential interaction with a large family of drug targets. | High probability found for aminonitriles mdpi.com |

| Enzyme Inhibitor | Broad potential for therapeutic intervention. | High probability found for aminonitriles mdpi.com | |

| Kinase Inhibitor | Potential application in oncology and inflammatory diseases. | Moderate to high probability for aminonitriles mdpi.com | |

| Ion Channel Modulator | Potential use in neurological and cardiovascular diseases. | Moderate probability for aminonitriles mdpi.com | |

| ADME Properties | Intestinal Absorption | Predicts oral bioavailability. | Generally high for small aromatic molecules mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity. | Varies based on lipophilicity and polar surface area. | |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. | Important for safety profiling mdpi.com |

Advanced Analytical Characterization Techniques for 4 Aminomethyl 2 Fluorobenzonitrile

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation of 4-(Aminomethyl)-2-fluorobenzonitrile

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly in the reverse-phase mode, is the most common method for analyzing the purity of non-volatile and thermally sensitive compounds like this compound. jordilabs.com In reverse-phase HPLC, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. bme.husielc.com

The compound is separated from more polar and less polar impurities, and its purity is determined by the relative area of its peak in the chromatogram, usually detected by a UV detector set to a wavelength where the aromatic ring absorbs strongly.

Table 4: Typical Reverse-Phase HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size, e.g., 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the primary amine group, which can cause peak tailing and potential adsorption on the column, direct analysis of this compound by GC can be challenging. iu.edu To overcome this, derivatization is often employed. libretexts.org This process involves reacting the amine group with a reagent to form a more volatile and less polar derivative, such as a silyl (B83357) or acyl derivative. rsc.orgresearchgate.net

Once derivatized, the compound can be analyzed using a GC system equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both quantification and identification of impurities based on their mass spectra.

X-ray Crystallography for Structural Elucidation of this compound and its Complexes

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. caltech.edu If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. mdpi.com

The analysis yields precise measurements of bond lengths, bond angles, and torsion angles. docbrown.info It would confirm the planarity of the benzene (B151609) ring and reveal the specific conformation of the aminomethyl group relative to the ring. aps.org

Furthermore, X-ray crystallography is invaluable for studying the compound in its complexed form, for instance, when bound to a metal ion or a biological macromolecule. The resulting crystal structure would reveal the specific intermolecular interactions, such as hydrogen bonds involving the amine and nitrile groups, and π-stacking of the aromatic rings, which govern the formation and stability of the complex. This information is critical for understanding the compound's chemical behavior and its potential applications in medicinal chemistry and materials science. chemimpex.com

Table 5: Structural Information Obtainable from X-ray Crystallography

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. |

| Space Group | The symmetry of the crystal. |

| Atomic Coordinates | The precise 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Exact measurements of covalent bonds and angles (e.g., C-C, C-N, C-F). |

| Torsion Angles | Defines the conformation of flexible parts, like the -CH₂NH₂ group. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, halogen bonds, and other non-covalent contacts that define the crystal packing. |

Future Directions and Research Gaps for 4 Aminomethyl 2 Fluorobenzonitrile

Unexplored Synthetic Transformations of 4-(Aminomethyl)-2-fluorobenzonitrile

The reactivity of the aminomethyl and nitrile functionalities presents a canvas for a multitude of synthetic transformations, many of which remain unexplored for this specific molecule. The interplay between these groups, influenced by the electron-withdrawing nature of the fluorine atom, could lead to novel and efficient synthetic routes for complex molecules.

Future research could focus on the following areas:

Novel Heterocycle Synthesis: The vicinal arrangement of the aminomethyl and cyano groups could be exploited in cascade reactions to construct novel heterocyclic systems. rsc.org For instance, intramolecular cyclization reactions, potentially catalyzed by transition metals, could yield unique fused-ring structures with potential biological activity.

Advanced Cyanation and Amination Methodologies: While methods for introducing cyano and amino groups are well-established, the application of modern, greener approaches to derivatives of this compound is an area ripe for investigation. scielo.brrsc.org This includes exploring photoredox catalysis for cyanation or enzymatic transamination to introduce chirality. scielo.br

Selective Transformations: Developing synthetic protocols for the selective transformation of either the aminomethyl or the nitrile group while the other remains intact is a significant challenge and a key area for future research. This would greatly enhance the modularity of this building block in multi-step syntheses.

Biocatalytic Approaches: The use of enzymes, such as nitrile hydratases or amidases, for the enantioselective transformation of the nitrile group into amides or carboxylic acids remains largely unexplored for this substrate. nih.gov Such methods could provide environmentally benign routes to chiral derivatives. nih.gov

Table 1: Potential Unexplored Synthetic Transformations

| Transformation Category | Specific Reaction Type | Potential Product Class |

| Heterocycle Formation | Transition-metal catalyzed intramolecular cyclization | Fused nitrogen-containing heterocycles |

| Functional Group Interconversion | Photoredox-mediated cyanation of derivatives | Novel substituted benzonitriles |

| Selective Derivatization | Orthogonal protection-deprotection strategies | Bifunctional building blocks |

| Biocatalysis | Enantioselective hydrolysis of the nitrile group | Chiral carboxylic acids and amides |

Potential Novel Therapeutic Targets for this compound Derivatives

Derivatives of aminobenzonitriles have shown promise as inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and other diseases. ekb.egnih.govnih.gov The this compound scaffold can serve as a valuable starting point for the design of new inhibitors targeting novel or underexplored kinases. mdpi.com

Key opportunities in this area include:

Targeting "Undruggable" Kinases: A significant portion of the human kinome remains underexplored. nih.govmdpi.com Fragment-based drug discovery (FBDD) approaches, utilizing this compound as a starting fragment, could identify hits against these challenging targets. nih.govmdpi.comfrontiersin.org

Covalent Inhibition: The nitrile group can act as a "warhead" for covalent inhibitors, forming a reversible or irreversible bond with nucleophilic residues (such as cysteine) in the active site of an enzyme. rsc.orgnih.govnih.gov This strategy could be employed to develop highly potent and selective inhibitors of specific kinases or other enzymes.

Bioisosteric Replacement Studies: The aminomethylphenyl moiety can be systematically modified through bioisosteric replacements to improve pharmacokinetic properties and target engagement. ctppc.orgnih.govdrughunter.com For example, replacing the phenyl ring with different heterocycles could modulate the compound's solubility, metabolic stability, and binding affinity. drughunter.com

Allosteric Modulation: Instead of targeting the highly conserved ATP-binding site of kinases, derivatives could be designed to bind to allosteric sites, offering a potential route to greater selectivity.

Table 2: Potential Novel Therapeutic Targets and Approaches

| Therapeutic Target Class | Specific Target Examples | Rationale for Exploration |

| Protein Kinases | Under-explored members of the tyrosine kinase family | High therapeutic potential in oncology and immunology. nih.govmdpi.com |

| Cysteine Proteases | Viral or parasitic proteases | The nitrile group can act as a covalent warhead. nih.govresearchgate.net |

| "Undruggable" Targets | KRAS, protein-protein interactions | Fragment-based approaches can identify novel binding pockets. frontiersin.org |

| Allosteric Sites | Allosteric pockets on well-established kinase targets | Potential for improved inhibitor selectivity. |

Emerging Applications of this compound in Niche Chemical Fields

Beyond its established role in medicinal chemistry, the unique combination of functional groups in this compound opens doors to applications in more specialized areas of chemistry.

Potential emerging applications include:

Functional Materials and Polymers: Fluorinated polymers possess unique properties, such as thermal stability and hydrophobicity. rsc.orgman.ac.ukmdpi.com this compound could be used as a monomer or a cross-linking agent to create novel functional polymers with tailored properties for applications in electronics or advanced coatings. rsc.org

Chemical Probes and PET Ligands: The presence of a fluorine atom makes this compound a candidate for the development of 18F-labeled positron emission tomography (PET) ligands. rsc.orgnih.govresearchgate.netosti.gov Such probes could be used to visualize and quantify biological targets in vivo, aiding in disease diagnosis and drug development. nih.gov

Supramolecular Chemistry: The aminomethyl group can participate in hydrogen bonding and host-guest interactions, making this molecule a potential building block for the construction of novel supramolecular architectures, such as macrocycles or cages. beilstein-journals.org

Table 3: Potential Niche Applications

| Application Area | Specific Use Case | Key Enabling Feature(s) |

| Materials Science | Monomer for fluorinated polymers | Fluorine content, bifunctionality. rsc.orgmdpi.com |

| Medical Imaging | Precursor for 18F PET ligands | Presence of a fluorine atom. nih.govosti.gov |

| Supramolecular Chemistry | Building block for macrocycles | Aminomethyl group for hydrogen bonding. beilstein-journals.org |

Challenges and Opportunities in this compound Research and Development

Despite its potential, the advancement of research and applications involving this compound is not without its challenges. Addressing these challenges will unlock new opportunities for innovation.

Challenges:

Regioselective Synthesis: The synthesis of substituted derivatives of this compound can be challenging due to the directing effects of the existing substituents, potentially leading to mixtures of isomers.

Process Optimization and Scale-up: Developing cost-effective and scalable synthetic routes is crucial for the wider application of this compound and its derivatives. This includes minimizing the use of hazardous reagents and solvents. google.comgoogle.com

Understanding Structure-Activity Relationships (SAR): A comprehensive understanding of how modifications to the this compound scaffold affect its biological activity and material properties is currently lacking.

Opportunities:

Green Chemistry Approaches: There is a significant opportunity to develop more sustainable and environmentally friendly synthetic methods for this compound and its derivatives. researchgate.netrsc.orgresearchgate.netmgesjournals.com This includes the use of greener solvents, catalysts, and reaction conditions. rsc.org

Computational Modeling: In silico methods, such as molecular docking and quantum mechanical calculations, can be employed to predict the reactivity of this compound in unexplored transformations and to guide the design of new derivatives with desired properties.

High-Throughput Synthesis and Screening: The use of automated synthesis and high-throughput screening technologies could accelerate the discovery of new applications for derivatives of this compound in both medicinal chemistry and materials science.

Table 4: Summary of Challenges and Opportunities

| Aspect | Key Challenges | Key Opportunities |

| Synthesis | Regioselectivity, scalability | Green chemistry, process optimization |

| Derivatization | Selective functionalization | High-throughput synthesis, computational design |

| Applications | Limited scope beyond intermediates | Exploration in materials science, medical imaging |

常见问题

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-2-fluorobenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: A feasible synthetic route involves:

- Step 1: Starting with 2-fluoro-4-bromobenzonitrile (CAS 105942-08-3, as in ) as a precursor.

- Step 2: Introducing the aminomethyl group via nucleophilic substitution using sodium azide or ammonia under high-pressure conditions, followed by reduction (e.g., catalytic hydrogenation with Pd/C or LiAlH4).

- Step 3: Protecting the amine group (e.g., with Boc anhydride) to avoid side reactions during fluorination or nitrile stabilization.

Optimization tips: - Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Monitor reaction progress via TLC or HPLC (referencing purity standards in and ).

- For regioselective fluorination, leverage meta-directing effects of the nitrile group, as seen in fluorobenzonitrile derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities >0.1% (referencing ’s COA protocols).

- Structural Confirmation:

- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for introducing the aminomethyl group into fluorinated benzonitrile scaffolds?

Methodological Answer:

- Reductive Amination: React 2-fluoro-4-cyanobenzaldehyde with ammonium acetate and NaBHCN in methanol. This method avoids harsh conditions and preserves the nitrile group.

- Hydrosilylation: Use Fe-catalyzed hydrosilylation (as in for 4-(Hydroxymethyl)benzonitrile) with modifications: substitute hydroxyl with amine via Mitsunobu reaction (DEAD/PPh).

- Protection-Deprotection: For acid-sensitive intermediates, employ tert-butyl carbamate (Boc) protection, followed by TFA cleavage post-synthesis .

Q. How does the fluorination position affect the photophysical properties of aminomethyl-substituted benzonitriles?

Methodological Answer:

- Solvatochromism Studies: Fluorine at the ortho position (as in 2-fluorobenzonitrile derivatives) induces strong electron-withdrawing effects, altering dipole moments. Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to measure shifts (see for DMAT fluorobenzonitrile analogs).

- Computational Modeling: DFT calculations (B3LYP/6-311+G**) can predict charge transfer interactions. Compare HOMO-LUMO gaps of 2-fluoro vs. 3-fluoro isomers to explain experimental Stokes shifts .

Q. What are the challenges in analyzing regioselectivity during functionalization of this compound?

Methodological Answer:

- Halogenation: Fluorine’s ortho/para-directing nature competes with the aminomethyl group’s activating effects. Use low-temperature bromination (NBS in CCl) to favor para-substitution relative to the nitrile.

- Cross-Coupling: For Suzuki-Miyaura reactions, prioritize aryl boronate esters (e.g., 2-fluoro-4-boronate benzonitrile analogs in ) with Pd(PPh) catalyst. Monitor regioselectivity via F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。